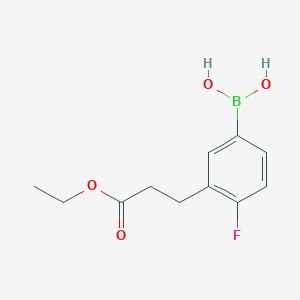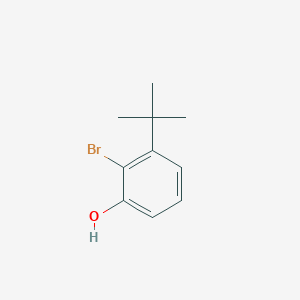
1-(2,2-Difluorocyclopentyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-Difluorocyclopentyl)ethan-1-one is a chemical compound with the molecular formula C8H12F2O It is characterized by the presence of a difluorocyclopentyl group attached to an ethanone moiety
准备方法
The synthesis of 1-(2,2-Difluorocyclopentyl)ethan-1-one typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the reaction of 2,2-difluorocyclopentanone with ethylmagnesium bromide, followed by hydrolysis to yield the desired product.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent the formation of unwanted by-products. The temperature is maintained at low levels to control the reaction rate and ensure high yield.
Industrial Production Methods: Industrial production may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production process. This ensures a consistent supply of the compound for various applications.
化学反应分析
1-(2,2-Difluorocyclopentyl)ethan-1-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorocyclopentyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically conducted under controlled temperature and pressure to ensure high selectivity and yield.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the type of reaction and reagents used.
科学研究应用
1-(2,2-Difluorocyclopentyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(2,2-Difluorocyclopentyl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The exact pathways involved depend on the specific application and context of use. For example, in biological systems, the compound may modulate signaling pathways or metabolic processes.
相似化合物的比较
1-(2,2-Difluorocyclopentyl)ethan-1-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include 2,2-difluorocyclopentanone, 1-(2,2-difluorocyclopentyl)methanol, and 1-(2,2-difluorocyclopentyl)ethanol.
Uniqueness: The presence of the difluorocyclopentyl group imparts unique chemical and physical properties to the compound, making it distinct from its analogs
属性
分子式 |
C7H10F2O |
|---|---|
分子量 |
148.15 g/mol |
IUPAC 名称 |
1-(2,2-difluorocyclopentyl)ethanone |
InChI |
InChI=1S/C7H10F2O/c1-5(10)6-3-2-4-7(6,8)9/h6H,2-4H2,1H3 |
InChI 键 |
AVTFETCNKICEKW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1CCCC1(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


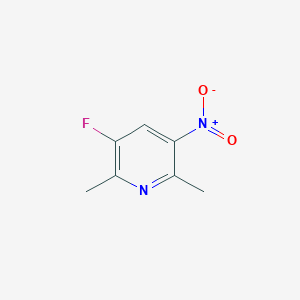
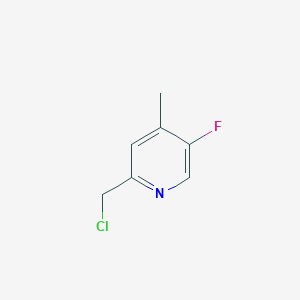
![(R)-5-Oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12974445.png)
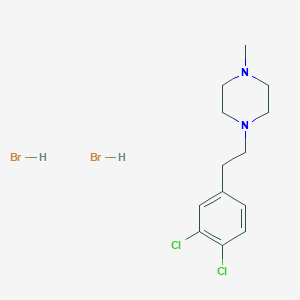
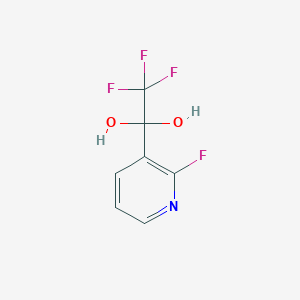
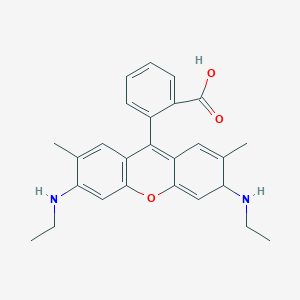
![Ethyl 7-hydroxy-3-oxa-9-azatricyclo[3.3.1.02,4]nonane-9-carboxylate](/img/structure/B12974481.png)
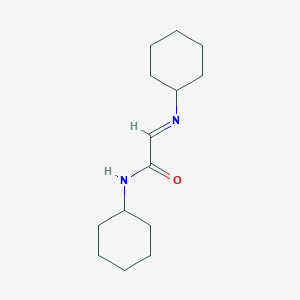


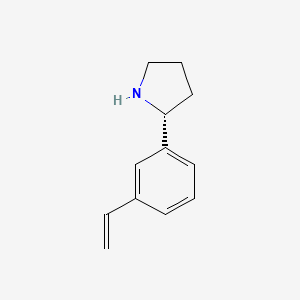
![3-Bromo-2-(piperidin-3-yl)imidazo[1,2-a]pyridine](/img/structure/B12974517.png)
